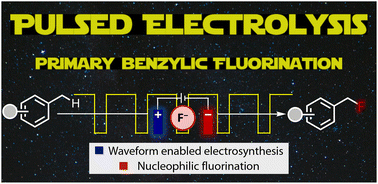Pulsed electrolysis: enhancing primary benzylic C(sp3)–H nucleophilic fluorination†
Organic Chemistry Frontiers Pub Date: 2023-12-13 DOI: 10.1039/D3QO01865B
Abstract
Electrosynthesis is an efficient and powerful tool for the generation of elusive reactive intermediates. The application of alternative electrolysis waveforms provides a new level of control for dynamic redox environments. Herein, we demonstrate that pulsed electrolysis provides a favourable environment for the generation and fluorination of highly unstable primary benzylic cations from C(sp3)–H bonds. By introduction of a toff period, we propose this waveform modulates the electrical double layer to improve mass transport and limit over-oxidation.


Recommended Literature
- [1] Biohybrid neural interfaces: improving the biological integration of neural implants
- [2] An improved Carius tube technique for determination of low concentrations of Re and Os in pyrites
- [3] Rapid imaging, detection, and quantification of Nosema ceranae spores in honey bees using mobile phone-based fluorescence microscopy†
- [4] Asymmetric synthesis of hetero-1,2,3,4,5-pentasubstituted ferrocenes†
- [5] Nanoencapsulated crystallohydrate mixtures for advanced thermal energy storage†
- [6] Determination of lead in soil by graphite furnace atomic-absorption spectrometry with the direct introduction of slurries
- [7] Tailored preparation of WO3 nano-grassblades on FTO substrate for photoelectrochemical water splitting†
- [8] Morphology-controllable fabrication of organic microcrystals by solid-phase reactions: revealing morphology-sensitive highly efficient phosphorescence and enhanced near-infrared absorption†
- [9] Structural and chemical properties of half-sandwich rhodium complexes supported by the bis(2-pyridyl)methane ligand†
- [10] Inside front cover










